4-Formylbenzimidamide hydrochloride
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Overview
Description
4-Formylbenzimidamide hydrochloride is a benzimidazole derivative containing both an aldehyde group and an amidine hydrochloride group. This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds . It is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylbenzimidamide hydrochloride typically involves the reaction of 4-amidinobenzaldehyde hydrochloride with tetrahydrothiopyran-4-one, 1,1-dioxide in the presence of phosphoric acid. The reaction is carried out at 100°C for 2 hours, followed by cooling and dilution with a methanol/ether mixture. The product is then collected, washed, and dried .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions: 4-Formylbenzimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-Formylbenzimidamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formylbenzimidamide hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other benzimidazole derivatives. These interactions may involve inhibition of specific enzymes or modulation of cellular signaling pathways .
Comparison with Similar Compounds
- 4-Aminobenzimidamide hydrochloride
- 4-Methylbenzimidamide hydrochloride
- 4-Nitrobenzimidamide hydrochloride
Comparison: 4-Formylbenzimidamide hydrochloride is unique due to the presence of both an aldehyde group and an amidine hydrochloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and scientific research .
Properties
IUPAC Name |
4-formylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h1-5H,(H3,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDOIHKQMOMRHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496587 |
Source
|
Record name | 4-Formylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63476-93-7 |
Source
|
Record name | 4-Formylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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